2-Propoxyethanol

Catalog No.
S595166
CAS No.
2807-30-9
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propoxyethanol

CAS Number

2807-30-9

Product Name

2-Propoxyethanol

IUPAC Name

2-propoxyethanol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3

InChI Key

YEYKMVJDLWJFOA-UHFFFAOYSA-N

SMILES

CCCOCCO

Solubility

Soluble in water, alcohol, ether
Solubility in water: miscible

Synonyms

2-propoxyethanol, ethylene glycol monopropyl ether

Canonical SMILES

CCCOCCO

2-Propoxyethanol, also known as ethylene glycol monopropyl ether, is a colorless, volatile liquid with a mild odor. Its molecular formula is C5H12O2C_5H_{12}O_2 and it has a molecular weight of approximately 104.15 g/mol. This compound is classified as an ether and is miscible with water and organic solvents, making it useful in various applications. It is commonly used as a solvent in industrial and commercial products due to its ability to dissolve a wide range of substances, including oils, resins, and waxes .

2-Propoxyethanol is considered a moderate health hazard. Exposure can cause irritation to the eyes, skin, and respiratory system. Prolonged or repeated exposure may cause central nervous system depression, damage to red blood cells, and liver and kidney effects.

  • Flammability: 2-Propoxyethanol is a flammable liquid with a low flash point.
  • Personal Protective Equipment: When handling 2-Propoxyethanol, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator in poorly ventilated areas.

Material Science Research:

  • Polymer Synthesis and Processing: 2-Propoxyethanol acts as a solvent for various polymers, including polyesters, polyurethanes, and polyvinyl chloride (PVC). This allows researchers to study these materials' properties, such as their formation, behavior, and potential applications in areas like packaging, textiles, and construction Source: National Library of Medicine, "[PubChem 2-Propoxyethanol: "].
  • Cosmetics and Personal Care Products: Due to its mild solvency and ability to dissolve various ingredients, 2-Propoxyethanol finds use in formulating cosmetic and personal care products like lotions, creams, and fragrances Source: International Labour Organization, "[2-Propoxyethanol - International Labour Organization"].

Biological Research:

  • Cell Culture: 2-Propoxyethanol serves as a component in cell culture media, aiding in the suspension and dispersion of cells for various biological experiments. This allows researchers to study cell growth, differentiation, and response to different stimuli Source: American Chemical Society, "[Safety Data Sheet 2-Propoxyethanol"].
  • Extraction and Purification of Biomolecules: Due to its selective solvency properties, 2-Propoxyethanol can be used to extract and purify various biomolecules like proteins, lipids, and nucleic acids from biological samples. This allows researchers to study their structure, function, and potential roles in various biological processes Source: ScienceDirect, "[Extraction and purification of proteins from Escherichia coli"].

Environmental Research:

  • Environmental Fate and Transport Studies: 2-Propoxyethanol is sometimes used as a model compound in environmental research to study the behavior of chemicals in the environment. This allows researchers to understand how these chemicals interact with soil, water, and air and predict their potential impact on ecosystems Source: Environmental Protection Agency, "[2-Propoxyethanol | US EPA"].
  • Biodegradation Studies: 2-Propoxyethanol is readily biodegradable by microorganisms, making it a valuable tool in studying biodegradation processes. This knowledge can be used to develop more environmentally friendly alternatives for various industrial applications Source: National Center for Biotechnology Information, "[Biodegradation of 2-Propoxyethanol by a Pseudomonas Strain"].

Studies indicate that 2-propoxyethanol exhibits some biological activity, particularly concerning its metabolism in the body. It is metabolized primarily by alcohol dehydrogenase into propoxyacetic acid, which can cause hemolysis in certain animal models but shows different effects in humans. The compound has been associated with slight skin irritation and eye irritation upon exposure .

Toxicity studies have shown that while it can cause central nervous system depression and other effects typical of organic solvents, these effects are generally reversible .

2-Propoxyethanol can be synthesized through various methods:

  • Hydrogenation of 2-Ethyl-1,3-Dioxolane: This method involves the use of hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .
  • Reaction of Ethylene Oxide with Propanol: Ethylene oxide reacts with propanol to yield 2-propoxyethanol as a product.
  • Direct Alkylation: Reaction of ethylene glycol with propyl halides under specific conditions can also produce this compound .

The primary applications of 2-propoxyethanol include:

  • Solvent: Widely used in paints, coatings, varnishes, and cleaning products due to its excellent solvating properties.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemicals and solvents.
  • Industrial Uses: Employed in various manufacturing processes including adhesives and inks .

Research indicates that 2-propoxyethanol interacts with biological systems primarily through its metabolites. The predominant metabolite, propoxyacetic acid, has been studied for its effects on red blood cells in animal models. While it causes hemolysis in rodents at certain concentrations, similar effects have not been observed in human blood cells .

Additionally, exposure studies suggest that the compound may have varying effects depending on the route of exposure (inhalation vs. dermal) and the duration of exposure .

Several compounds share structural similarities with 2-propoxyethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-EthoxyethanolC4H10O2C_4H_{10}O_2Used as a solvent; miscible with water; more toxic than 2-propoxyethanol .
1-Methoxy-2-PropanolC4H10OC_4H_{10}OCommonly used solvent; lower boiling point; less hydrophilic than 2-propoxyethanol .
Ethylene GlycolC2H6O2C_2H_6O_2Used as antifreeze; higher toxicity; simpler structure compared to 2-propoxyethanol .

Uniqueness of 2-Propoxyethanol

What sets 2-propoxyethanol apart from these similar compounds is its balance between solvent capabilities and lower toxicity compared to other glycol ethers. Its specific structure allows for effective use in applications requiring both hydrophilic and hydrophobic properties without the high toxicity associated with some other glycol ethers.

Physical Description

Liquid; colorless; mild, rancid odor; floats and mixes with water. (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Volatile liquid

XLogP3

0.5

Boiling Point

301 °F at 760 mm Hg (USCG, 1999)
149.8 °C
150-152 °C at 760 mm Hg
149-152 °C

Flash Point

120 °F (USCG, 1999)
125 °F (OPEN CUP)
57 °C c.c.

Vapor Density

3.6 (USCG, 1999) (Relative to Air)
Relative vapor density (air = 1): 3.6

Density

0.908 at 73 °F (USCG, 1999)
Sp gr: 0.9112 at 20 °C/4 °C
Relative density (water = 1): 0.91

LogP

0.08

Odor

Mild ethereal odo

Melting Point

-90 °C

UNII

TF513KWZ2Y

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

3.12 mmHg
2.9 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 130

Pictograms

Irritant

Irritant

Other CAS

2807-30-9

Wikipedia

Ethylene glycol monopropyl ether

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Ethanol, 2-propoxy-: ACTIVE

Dates

Modify: 2023-08-15

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